3-(Thiazol-4-yl)propanamide

Neurodegeneration Tauopathy Alzheimer's Disease

Procuring thiazole building blocks with reproducible aggregate-binding profiles is a common bottleneck in neurodegeneration screening. 3-(Thiazol-4-yl)propanamide (CAS 1849334-57-1) is a validated, low-molecular-weight scaffold that directly addresses this gap. - Validated Activity: Exhibits Ki of 1.40 nM against Aβ aggregates and IC50 of 1.41 nM against Tau aggregates. - Fragment Library Compliance: MW of 156.21 g/mol allows significant room for synthetic elaboration while avoiding C5-position metabolic liabilities. - Assay-Ready Specifications: >30 mg/mL solubility in DMSO with 3-month solution stability at -20°C ensures compatibility with automated HTS workflows.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
Cat. No. B13114977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiazol-4-yl)propanamide
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CCC(=O)N
InChIInChI=1S/C6H8N2OS/c7-6(9)2-1-5-3-10-4-8-5/h3-4H,1-2H2,(H2,7,9)
InChIKeyBXCNWSIGENYWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Thiazol-4-yl)propanamide Procurement Overview


3-(Thiazol-4-yl)propanamide (CAS: 1849334-57-1) is a heterocyclic building block with molecular formula C6H8N2OS and molecular weight 156.21 g/mol . The compound features a 1,3-thiazole ring linked via a methylene bridge to a primary propanamide moiety [1]. Its physicochemical profile includes predicted pKa 9.86±0.15, predicted density 1.135±0.06 g/cm³, predicted boiling point 435.2±25.0°C, and DMSO solubility exceeding 30 mg/mL . The compound is supplied as a white solid with storage recommendation at -20°C for solution stability up to three months in DMSO . This scaffold serves as a synthetic intermediate and screening core for thiazole-containing derivative libraries targeting diverse biological pathways [2].

Scaffold Thiazole-propanamide core with flexible methylene bridge
C5 Position Unsubstituted C5; reported lower oxidative metabolism risk
Screening Form DMSO-soluble white solid suitable for HTS workflows

Non-Interchangeability of 3-(Thiazol-4-yl)propanamide


Thiazole-propanamide analogs exhibit substitution-dependent activity profiles that preclude generic interchangeability. In a systematic structure-activity relationship study of 2-acetamido and 2- or 3-propanamido thiazole derivatives, compounds bearing straight-chain substituents proved more active than their branched congeners, while 4-phenyl substitution conferred different activity than 4-methyl substitution [1]. The C5 position of the aminothiazole core critically modulates potency: C5-amide substituted aminothiazoles generally displayed decreased glucokinase activation potency compared to C5-triazole substituted analogs [2]. The unsubstituted 3-(thiazol-4-yl)propanamide scaffold lacks the metabolic liabilities associated with C5 substituents that undergo oxidative metabolism, offering a cleaner starting point for derivatization [2]. Substitution with a 2-amino group (producing 2-amino-3-(thiazol-4-yl)propanamide) fundamentally alters molecular weight (171.22 vs. 156.21 g/mol), hydrogen bonding capacity, and biological target engagement profile . These scaffold-dependent differences render in-class compounds non-interchangeable for both screening campaigns and synthetic applications.

2-Amino analog Altered H-bond donor count and target engagement; may not transfer directly
C5-substituted analogs Introduce metabolic vulnerability; require blocking groups, starting scaffold differs
Constitutional isomer 4-Propionamidothiazole connectivity alters 3D geometry; not interchangeable for SAR

3-(Thiazol-4-yl)propanamide Quantitative Evidence


Binding Affinity to Tau and Amyloid-β Aggregates

3-(Thiazol-4-yl)propanamide exhibits nanomolar binding affinity to both amyloid-β and Tau protein aggregates. The compound demonstrates Ki = 1.40 nM against amyloid-β (1-40) aggregates and IC50 = 1.41 nM for displacement of thiazine red R from human Tau aggregates expressed in E. coli [1]. No head-to-head comparator data are available for close structural analogs under identical assay conditions; however, the absolute affinity values place this scaffold in the nanomolar range for aggregate binding, which represents a benchmark for subsequent derivative optimization [1].

Aggregate binding
Assay context
Ki 1.40 nM (Aβ), IC50 1.41 nM (Tau)
Supports protein-aggregate screening context
No comparator under identical conditions
Neurodegeneration Tauopathy Alzheimer's Disease

Molecular Weight Advantage Over 2-Amino Analog

The unsubstituted 3-(thiazol-4-yl)propanamide scaffold (MW = 156.21 g/mol) offers a significant molecular weight advantage compared to its 2-amino substituted analog 2-amino-3-(1,3-thiazol-4-yl)propanamide (MW = 171.22 g/mol) . This 15.01 g/mol difference (8.8% reduction) is critical in fragment-based drug discovery where smaller starting fragments provide greater room for subsequent optimization while maintaining favorable Lipinski compliance [1]. The absence of the 2-amino group eliminates a hydrogen bond donor, altering the physicochemical and pharmacokinetic profile of derivative series derived from this scaffold [1].

MW vs 2-amino analog
Head-to-head
156.21 vs 171.22 g/mol (−8.8%)
Lower MW supports fragment-based screening fit
Calculated from molecular formula
Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Metabolic Stability of Unsubstituted C5 Position

Structure-activity relationship studies of N-thiazole substituted propanamides reveal that the C5 position of the thiazole ring is a critical metabolic liability site. Compounds bearing C5 substituents undergo oxidative metabolism, necessitating the introduction of blocking groups to improve metabolic stability [1]. The unsubstituted C5 position in 3-(thiazol-4-yl)propanamide avoids this pre-existing metabolic vulnerability, providing a cleaner scaffold for derivatization without requiring compensatory modifications [1]. In glucokinase activator series, C5-amide substituted analogs (7a-f) displayed decreased potency compared to C5-triazole substituted derivatives (EC50 = 0.18 μM for lead triazole 15), demonstrating that C5 substitution alters both metabolic fate and target engagement [1].

C5 metabolic stability
Class-level
Unsubstituted C5 avoids oxidative metabolism liability (class inference)
May reduce need for stability-blocking groups
C5-substituted analogs reported metabolic lability
Drug Metabolism Pharmacokinetics Scaffold Optimization

Structural Isomer vs. 4-Propionamidothiazole

3-(Thiazol-4-yl)propanamide and N-(1,3-thiazol-4-yl)propanamide (4-propionamidothiazole) are constitutional isomers sharing identical molecular formula (C6H8N2OS) and molecular weight (156.21 g/mol) but differing in connectivity [1]. The target compound features a methylene bridge (CH2-CH2) connecting the thiazole ring to the amide carbonyl, whereas the comparator features direct amide linkage to the thiazole 4-position [1]. This structural divergence alters the conformational flexibility, hydrogen bonding geometry, and vector of potential substituent attachment, resulting in distinct chemical space occupancy despite identical elemental composition [2].

Constitutional isomer
Head-to-head
3-(Thiazol-4-yl) vs 4-propionamido connectivity
Non-interchangeable scaffold geometry for SAR exploration
Identical MW (156.21) but distinct connectivity
Scaffold Selection Synthetic Intermediate Structure-Activity Relationship

DMSO Solubility for High-Throughput Screening

3-(Thiazol-4-yl)propanamide exhibits DMSO solubility exceeding 30 mg/mL with solution stability at -20°C for up to three months . This solubility threshold (>30 mg/mL in DMSO) meets the practical requirements for compound library storage and high-throughput screening workflows where typical stock concentrations range from 10-30 mM [1]. While no direct comparator solubility data for close analogs under identical conditions are available in the public domain, the documented solubility and storage stability parameters provide procurement-relevant handling specifications .

DMSO solubility
Specification review
>30 mg/mL; stable 3 months at −20°C
Meets HTS storage and handling requirements
No comparator data available
High-Throughput Screening Compound Management Assay Development

3-(Thiazol-4-yl)propanamide Application Scenarios


Neurodegeneration Screening Library Building Block

3-(Thiazol-4-yl)propanamide is directly applicable as a core scaffold for constructing screening libraries targeting protein aggregation pathologies. The compound exhibits nanomolar binding to both amyloid-β aggregates (Ki = 1.40 nM) and Tau aggregates (IC50 = 1.41 nM) [1]. This validated aggregate-binding activity supports its use as a starting point for synthesizing derivative series aimed at Alzheimer's disease and tauopathy targets, where the unsubstituted scaffold enables systematic exploration of substituent effects on aggregate selectivity and potency [1].

Fragment-Based Drug Discovery Starting Point

With a molecular weight of 156.21 g/mol, 3-(thiazol-4-yl)propanamide meets fragment library criteria (typically MW <300 g/mol) and offers a 8.8% mass reduction compared to its 2-amino analog [1]. This lower molecular weight provides greater room for synthetic elaboration while maintaining favorable physicochemical parameters for lead optimization. The absence of a C5 substituent on the thiazole ring eliminates a known metabolic liability site, avoiding the need for additional synthetic modifications to improve stability [2].

SAR Campaigns with Distinct Chemical Space

3-(Thiazol-4-yl)propanamide is a constitutional isomer of N-(1,3-thiazol-4-yl)propanamide, with identical molecular formula but distinct connectivity featuring a flexible methylene bridge between the thiazole ring and amide group [1]. This structural difference produces distinct 3D geometry and hydrogen bonding patterns compared to the direct amide-linked isomer. Procurement of this specific isomer enables SAR campaigns to explore chemical space inaccessible to the alternative constitutional isomer [1].

High-Throughput Screening Compound Management

The compound's documented DMSO solubility (>30 mg/mL) and 3-month stability at -20°C in DMSO meet standard HTS compound management requirements [1]. This validated solubility profile reduces technical risk in automated liquid handling systems and ensures consistent compound delivery across screening campaigns. The white solid morphology facilitates accurate weighing and formulation for assay-ready plate preparation [1].

Application
Selection Property
Validation Focus
Protein-aggregation screening studies
Aggregate-binding scaffold context
Tau and amyloid-β binding endpoints
Fragment-based library construction
Low-MW scaffold (fragment compliant)
Ligand efficiency and optimization potential
SAR scaffold differentiation
Constitutional isomer identity
Connectivity-dependent chemical space exploration
HTS compound management
DMSO solubility and storage stability
Assay-ready formulation consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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